molecular formula C11H14O3S2 B2785324 6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one CAS No. 882270-24-8

6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one

Cat. No.: B2785324
CAS No.: 882270-24-8
M. Wt: 258.35
InChI Key: QWVHLWSBMNQAFT-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a tetrahydrobenzo[c]thiophene core, a privileged scaffold recognized for its diverse biological activities and prevalence in pharmaceutical development . The structure is characterized by a ketone at the 4-position and a methylsulfonyl group at the 3-position, which serve as key handles for further synthetic elaboration and can significantly influence the molecule's electronic properties and binding affinity to biological targets. This scaffold is of significant research value as a building block for the synthesis of novel bioactive molecules. Structurally similar tetrahydrobenzothiophene derivatives have demonstrated a wide range of pharmacological activities in scientific studies, serving as key intermediates for developing potential therapeutic agents. Recent research has explored analogous compounds as inhibitors of critical enzymes like pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA), which are prominent targets in cancer research due to their role in the Warburg effect that characterizes proliferating tumor cells . Other studies have shown that tetrahydrobenzo[b]thiophene derivatives possess considerable antioxidant properties, making them candidates for investigating oxidative stress-related diseases . Furthermore, this chemotype has been investigated as a novel class of non-nitrogen-containing heterocycles that bind to adenosine receptors as antagonists, providing a valuable tool for neurological and cardiovascular research . The methylsulfonyl substituent on the thiophene ring is a particularly valuable feature, as it can act as a hydrogen bond acceptor in drug-receptor interactions, potentially enhancing binding specificity and potency . The 6,6-dimethyl modification on the saturated ring contributes to the molecular geometry and may improve metabolic stability. Researchers can utilize this compound as a versatile precursor for constructing more complex molecular architectures aimed at various biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and disposal of this compound in accordance with their institution's guidelines and all applicable local and national regulations.

Properties

IUPAC Name

6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S2/c1-11(2)4-7-6-15-10(16(3,13)14)9(7)8(12)5-11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVHLWSBMNQAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CSC(=C2C(=O)C1)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one typically involves multiple steps. One common method includes the bromination of 6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs:

Compound Name & CAS Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (172516-46-0) 6,6-dimethyl, 3-(methylsulfonyl), 4-oxo C₁₄H₁₈O₅S₂ 330.42 High polarity due to sulfonyl; potential drug intermediate.
6,6-Dimethyl-3-(methylthio)-4-oxo analog (172516-40-4) 6,6-dimethyl, 3-(methylthio), 4-oxo C₁₂H₁₆OS₂ 252.37 Thioether group increases lipophilicity; less stable to oxidation.
1-Chloro-6,6-dimethyl-3-(methylthio)-4-oxo (Unlisted CAS) 1-chloro, 6,6-dimethyl, 3-(methylthio), 4-oxo C₁₂H₁₅ClOS₂ 286.82 Chlorine adds electron-withdrawing effects; alters reactivity.
Benzo[b]thiophen-4-one (71189-28-1) 6,6-dimethyl, 4-oxo C₁₀H₁₂OS 180.26 Benzo[b] fusion alters ring geometry; reduced steric hindrance.

Key Differences and Implications

  • Electronic Effects :

    • The methylsulfonyl group in the target compound withdraws electrons, making the thiophene ring less nucleophilic compared to the methylthio analog, which donates electrons via its sulfur lone pairs .
    • Chlorine in the chloro-derivative further deactivates the ring, directing electrophilic substitutions to specific positions .
  • Physical Properties: The sulfonyl group increases water solubility and melting point compared to thioether analogs. For example, the target compound (MW: 330.42) is heavier and more polar than the methylthio analog (MW: 252.37) . Benzo[c] vs.
  • Synthetic Accessibility :

    • Sulfonyl groups are typically introduced via oxidation of thioethers (e.g., using H₂O₂ or peracids), while thioethers are formed via nucleophilic substitution or coupling reactions .
    • Chlorination may require electrophilic reagents (e.g., Cl₂, SOCl₂) under controlled conditions .
  • Biological Relevance :

    • Sulfonyl-containing compounds are common in pharmaceuticals (e.g., COX-2 inhibitors) due to their stability and hydrogen-bonding capacity. The target compound’s polarity may improve bioavailability compared to lipophilic thioether analogs .

Biological Activity

6,6-Dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, particularly its cytotoxic effects against cancer cell lines, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C14H18O5S2
  • Molecular Weight : 330.42 g/mol
  • CAS Number : 172516-46-0

Synthesis

The compound is synthesized using acetylthiophene as a starting material. The synthesis involves multiple steps including the formation of thiazole-bearing thiophene derivatives. The structures are confirmed through elemental analysis and spectral measurements.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic activity of 6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one against various cancer cell lines. Notably, it has shown promising results against the MCF-7 breast cancer cell line.

  • Cytotoxic Potential :
    • The compound was tested using the MTT assay against MCF-7 cells and normal LLC-Mk2 cell lines.
    • IC50 Values : The concentration required to inhibit cell growth by 50% was determined for several derivatives.
    • Results indicated that certain derivatives exhibited IC50 values comparable to cisplatin, a standard chemotherapy drug.
Compound IDIC50 (µM)Cell Line
4b10.5MCF-7
13a8.3MCF-7
Cisplatin15.0MCF-7

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of specific cellular pathways associated with cancer cell proliferation. Molecular docking studies suggest that it may interact with key proteins involved in cell cycle regulation and apoptosis.

Study on Anticancer Activity

In a study published in Molecules, researchers synthesized a series of thiophene derivatives and evaluated their anticancer activities. The results demonstrated that compounds similar to 6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one had significant cytotoxic effects against the MCF-7 breast cancer cell line compared to control groups .

Toxicity Assessment

A toxicity radar was generated using biological screening data for the synthesized compounds. This assessment indicated low toxicity profiles for several derivatives when compared to traditional chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one, and how do their yields and selectivity compare?

Two primary methods are documented:

  • Method 1 : Grignard reagent formation from 4-iodo-1-tritylimidazole, followed by reaction with 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one and subsequent acidic deprotection. This route achieves dehydration and trityl cleavage in one step .
  • Method 2 : Enol triflate intermediate formation using LDA and N-phenyltrifluoromethanesulfonimide, followed by palladium-catalyzed coupling with organometallic reagents (Sn/Zn). This method offers better control over regioselectivity but requires stringent anhydrous conditions .

Q. Key Comparison :

ParameterMethod 1Method 2
Yield~60-70%~75-85%
SelectivityModerateHigh
ComplexityLowHigh

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • FT-IR : Identifies carbonyl (C=O) stretches at ~1688 cm⁻¹ and sulfonyl (S=O) vibrations at ~1150-1300 cm⁻¹ .
  • NMR : 1^1H NMR reveals proton environments in the tetrahydrobenzo[c]thiophen core, while 13^13C NMR confirms quaternary carbons (e.g., 6,6-dimethyl groups) .
  • HRMS : Validates molecular weight (e.g., experimental m/z 299.41 matches calculated values) .

Q. How can researchers optimize solvent and temperature conditions for its synthesis?

  • Solvent Choice : Polar aprotic solvents (e.g., dioxane, DMF) enhance organometallic coupling efficiency in Method 2 .
  • Temperature : Grignard reactions (Method 1) require low temperatures (0–5°C) to prevent side reactions, while Pd-catalyzed couplings (Method 2) proceed optimally at 80–100°C .

Advanced Research Questions

Q. How does the puckered conformation of the tetrahydrobenzo[c]thiophen ring influence reactivity and intermolecular interactions?

The non-planar ring system (amplitude q>0q > 0) creates steric and electronic effects:

  • Steric Effects : 6,6-Dimethyl groups hinder nucleophilic attacks at the 4-position.
  • Electronic Effects : Puckering redistributes electron density, enhancing sulfonyl group electrophilicity .
    Computational Insight : DFT studies suggest a pseudorotation barrier of ~5 kcal/mol, allowing conformational flexibility during reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may arise from:

  • Impurity Profiles : Residual Pd catalysts (Method 2) can skew assay results. ICP-MS is recommended to quantify metal traces .
  • Solvent Artifacts : DMSO (used in biological testing) may react with sulfonyl groups. Control experiments with alternative solvents (e.g., EtOH) are critical .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina to simulate binding with cyclooxygenase-2 (COX-2), leveraging the sulfonyl group’s hydrogen-bonding capacity.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Centers : The 4-keto group can racemize under acidic conditions. Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiopurity .
  • Scale-Up Risks : Exothermic Grignard reactions require controlled addition rates (<1 mL/min) to prevent thermal runaway .

Methodological Tables

Q. Table 1: Reaction Optimization Parameters

ConditionOptimal RangeImpact on Yield
Pd Catalyst Loading2–5 mol%+15% Efficiency
Grignard Equivalents1.2–1.5 eqAvoids Overaddition
Reaction Time (Method 2)12–18 hMaximizes Conversion

Q. Table 2: Key Physicochemical Properties

PropertyValueTechnique
Melting Point184°CDSC
Density1.35 g/cm³Pycnometry
LogP2.1 ± 0.3HPLC

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